Cas no 2092490-78-1 (7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole)
![7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole structure](https://ja.kuujia.com/scimg/cas/2092490-78-1x500.png)
7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole 化学的及び物理的性質
名前と識別子
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- 2092490-78-1
- AKOS026725776
- F2198-8078
- 7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole
- 7-(chloromethyl)-1-(cyclobutylmethyl)-6-methylimidazo[1,2-b]pyrazole
- 1H-Imidazo[1,2-b]pyrazole, 7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-
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- インチ: 1S/C12H16ClN3/c1-9-11(7-13)12-15(5-6-16(12)14-9)8-10-3-2-4-10/h5-6,10H,2-4,7-8H2,1H3
- InChIKey: WKOUCJVYNRVWGW-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C)=NN2C=CN(C2=1)CC1CCC1
計算された属性
- せいみつぶんしりょう: 237.1032752g/mol
- どういたいしつりょう: 237.1032752g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 22.2Ų
じっけんとくせい
- 密度みつど: 1.35±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 4.41±0.40(Predicted)
7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-8078-5g |
7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole |
2092490-78-1 | 95%+ | 5g |
$1989.0 | 2023-09-06 | |
TRC | C280926-1g |
7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1h-imidazo[1,2-b]pyrazole |
2092490-78-1 | 1g |
$ 955.00 | 2022-01-10 | ||
Life Chemicals | F2198-8078-0.25g |
7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole |
2092490-78-1 | 95%+ | 0.25g |
$597.0 | 2023-09-06 | |
TRC | C280926-500mg |
7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1h-imidazo[1,2-b]pyrazole |
2092490-78-1 | 500mg |
$ 615.00 | 2022-01-10 | ||
TRC | C280926-100mg |
7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1h-imidazo[1,2-b]pyrazole |
2092490-78-1 | 100mg |
$ 160.00 | 2022-01-10 | ||
Life Chemicals | F2198-8078-1g |
7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole |
2092490-78-1 | 95%+ | 1g |
$663.0 | 2023-09-06 | |
Life Chemicals | F2198-8078-2.5g |
7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole |
2092490-78-1 | 95%+ | 2.5g |
$1326.0 | 2023-09-06 | |
Life Chemicals | F2198-8078-0.5g |
7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole |
2092490-78-1 | 95%+ | 0.5g |
$629.0 | 2023-09-06 | |
Life Chemicals | F2198-8078-10g |
7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole |
2092490-78-1 | 95%+ | 10g |
$2785.0 | 2023-09-06 |
7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole 関連文献
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1. Book reviews
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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3. Book reviews
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazoleに関する追加情報
Research Briefing on 7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole (CAS: 2092490-78-1)
Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of imidazo[1,2-b]pyrazole derivatives as promising scaffolds for drug discovery. Among these, 7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole (CAS: 2092490-78-1) has emerged as a compound of interest due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and pharmacological relevance.
The compound 7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole belongs to a class of heterocyclic compounds known for their diverse biological activities. Recent studies have explored its role as a key intermediate in the synthesis of novel kinase inhibitors, particularly targeting cancer-related pathways. The chloromethyl group at the 7-position and the cyclobutylmethyl substitution at the 1-position are critical for its reactivity and binding affinity, making it a versatile building block in medicinal chemistry.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of this compound via a multi-step route involving cyclization and functional group transformations. The researchers reported a yield of 78% under optimized conditions, with high purity confirmed by HPLC and NMR spectroscopy. The compound's stability under physiological conditions was also assessed, showing promising results for further drug development.
In terms of biological activity, preliminary in vitro assays revealed that 7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole exhibits moderate inhibitory effects on specific protein kinases, including CDK2 and EGFR. These findings suggest its potential as a lead compound for oncology therapeutics. However, further optimization is required to enhance selectivity and reduce off-target effects.
Pharmacokinetic studies conducted in rodent models indicated that the compound has acceptable bioavailability and a half-life suitable for oral administration. Metabolite profiling identified the primary metabolic pathways, with the chloromethyl group undergoing rapid glutathione conjugation, a common detoxification mechanism. These insights are crucial for designing prodrug strategies to improve its therapeutic index.
In conclusion, 7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole (CAS: 2092490-78-1) represents a promising candidate for further investigation in drug discovery. Its synthetic accessibility, combined with its kinase inhibitory activity, positions it as a valuable tool for developing targeted therapies. Future research should focus on structural modifications to optimize its pharmacological properties and expand its therapeutic potential.
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